2-Thiazolylzinc bromide

Beschreibung

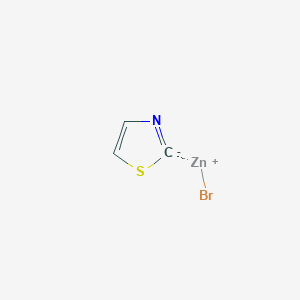

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

173382-28-0 |

|---|---|

Molekularformel |

C3H2BrNSZn |

Molekulargewicht |

229.4 g/mol |

IUPAC-Name |

bromozinc(1+);2H-1,3-thiazol-2-ide |

InChI |

InChI=1S/C3H2NS.BrH.Zn/c1-2-5-3-4-1;;/h1-2H;1H;/q-1;;+2/p-1 |

InChI-Schlüssel |

YORIBCPQDAVKHG-UHFFFAOYSA-M |

SMILES |

C1=CS[C-]=N1.[Zn+]Br |

Kanonische SMILES |

C1=CS[C-]=N1.[Zn+]Br |

Herkunft des Produkts |

United States |

Synthetic Methodologies for the Preparation of 2 Thiazolylzinc Bromide

Direct Metal Insertion Protocols

Direct insertion methods involve the direct reaction of a metallic zinc species with 2-bromothiazole (B21250). The reactivity of the zinc metal is a critical factor in the success of these protocols.

Highly reactive zinc, often referred to as Rieke zinc, is a form of zinc metal with a large surface area and high reactivity, prepared by the reduction of a zinc salt. riekemetals.commdpi.com This enhanced reactivity allows for the direct oxidative addition to organic halides, including heteroaromatic systems like 2-bromothiazole, under mild conditions. riekemetals.commdpi.com

The fundamental reaction involves the insertion of activated zinc into the carbon-bromine bond of 2-bromothiazole. riekemetals.com This process is an oxidative addition, where the zinc metal is oxidized from its elemental state (oxidation state 0) to Zn(II), and the coordination number of the metal increases. libretexts.orgmugberiagangadharmahavidyalaya.ac.in The resulting product is the organozinc halide, 2-thiazolylzinc bromide. riekemetals.com This method is advantageous as it allows for the formation of the organozinc reagent while tolerating a variety of functional groups that might be incompatible with more reactive organometallic reagents like organolithiums or Grignard reagents. riekemetals.com

The efficiency of the oxidative addition of Rieke zinc to 2-bromothiazole is influenced by several factors. The method of preparing the Rieke zinc itself can affect its reactivity. nih.gov For instance, the reduction of zinc chloride with lithium naphthalenide is reported to produce a particularly reactive form of zinc. nih.gov

Reaction temperature and time are also crucial parameters. While many reactions with Rieke zinc can proceed at room temperature, gentle refluxing can often shorten the reaction time. riekemetals.com For aryl halides, complete conversion may require overnight stirring at room temperature or a few hours at reflux. riekemetals.com The stoichiometry of the reactants is also important, with a slight excess of Rieke zinc often used to ensure complete conversion of the 2-bromothiazole. riekemetals.com The presence of salts, such as lithium chloride (LiCl), which is a byproduct of some Rieke zinc preparations, can significantly accelerate the reaction rate. nih.gov

Table 1: Factors Influencing Direct Insertion with Rieke Zinc

| Factor | Influence on Reaction | Typical Conditions |

|---|---|---|

| Zinc Activation Method | Affects reactivity and surface area. | Reduction of ZnCl₂ with lithium, lithium naphthalenide. nih.gov |

| Reaction Temperature | Higher temperatures increase reaction rate. | Room temperature to refluxing THF. riekemetals.com |

| Reaction Time | Dependent on temperature and substrate reactivity. | 1 hour to overnight. mdpi.comriekemetals.com |

| Stoichiometry | Excess zinc drives the reaction to completion. | 1.05-1.5 equivalents of Rieke Zinc per equivalent of halide. riekemetals.com |

| Additives (e.g., LiCl) | Can accelerate reaction rates. | Present as a byproduct or added intentionally. nih.gov |

Professor Paul Knochel and his research group have developed highly efficient and practical methods for the direct insertion of commercially available zinc powder into organic halides, including heteroaryl bromides. organic-chemistry.orgrsc.org A key innovation in these procedures is the use of lithium chloride (LiCl) as an additive. organic-chemistry.orgrsc.org The presence of LiCl in the reaction mixture, typically in tetrahydrofuran (B95107) (THF), significantly enhances the rate and yield of the organozinc formation. organic-chemistry.org This allows for the preparation of a broad range of functionalized aryl- and heteroarylzinc reagents at room temperature or slightly elevated temperatures (25-50°C). organic-chemistry.org

The Knochel method offers a more convenient alternative to preparing highly reactive zinc from its salts, as it utilizes commercially available zinc dust. organic-chemistry.org The protocol has been successfully applied to large-scale preparations and demonstrates high chemoselectivity, tolerating sensitive functional groups like esters and nitriles. organic-chemistry.org A patent describes the preparation of this compound in THF using zinc powder in the presence of LiCl. google.com

Utilization of Highly Reactive Zinc (Rieke Zinc)

Transmetalation Strategies for this compound Formation

Transmetalation involves the exchange of a metal from an existing organometallic compound to another metal. This is an alternative route to this compound, often starting with a more reactive organometallic precursor.

A common transmetalation strategy begins with a halogen-metal exchange reaction on 2-bromothiazole. wikipedia.org This typically involves reacting 2-bromothiazole with an organolithium reagent, such as n-butyllithium or tert-butyllithium (B1211817), at low temperatures to form 2-thiazolyllithium. thieme-connect.comumich.edu This highly reactive lithiated intermediate is then treated with a zinc salt, most commonly zinc chloride (ZnCl₂) or zinc bromide (ZnBr₂), to undergo transmetalation, yielding the more stable this compound. thieme-connect.comuni-muenchen.de

Another variation involves a bromine-magnesium exchange. umich.edu For instance, 2,4-dibromothiazole (B130268) can be selectively metalated at the 2-position using a Grignard reagent like isopropylmagnesium bromide (i-PrMgBr). umich.edu The resulting 2-thiazolylmagnesium bromide can then be transmetalated with a zinc salt. uni-muenchen.de Knochel's group has also utilized i-PrMgCl·LiCl (a "turbo-Grignard" reagent) for efficient bromine-magnesium exchange reactions, followed by transmetalation with ZnCl₂ to generate the corresponding organozinc reagent. rsc.orguni-muenchen.de This method has been shown to be effective for converting 2-bromothiazole into its zinc reagent. uni-muenchen.de

Table 2: Comparison of Synthetic Methodologies

| Methodology | Starting Materials | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Insertion (Rieke Zinc) | 2-Bromothiazole, Zinc Salt | Alkali Metal (e.g., Li, Na) | High reactivity, mild conditions, tolerates functional groups. riekemetals.commdpi.com | Requires preparation of activated zinc. nih.gov |

| Direct Insertion (Knochel) | 2-Bromothiazole, Zinc Powder | LiCl | Uses commercially available zinc, high yields, scalable. organic-chemistry.org | May require elevated temperatures for some substrates. |

| Transmetalation (Halogen-Lithium Exchange) | 2-Bromothiazole | Organolithium (e.g., n-BuLi), ZnCl₂/ZnBr₂ | Well-established method. | Requires cryogenic temperatures, sensitive to functional groups. nih.gov |

| Transmetalation (Halogen-Magnesium Exchange) | 2-Bromothiazole | Grignard Reagent (e.g., i-PrMgCl), ZnCl₂ | Milder than organolithiums, good for functionalized substrates. umich.eduuni-muenchen.de | May require specific Grignard reagents or additives. rsc.org |

Halogen-Metal Exchange Processes

Lithium-Zinc Transmetalation

Lithium-zinc transmetalation is a common and effective route for preparing this compound. The process begins with a halogen-lithium exchange reaction on a suitable precursor, such as 2-bromothiazole. This initial step is typically carried out at low temperatures using a strong organolithium base, like tert-butyllithium (t-BuLi), to generate a highly reactive 2-lithiothiazole intermediate.

This intermediate is not isolated but is immediately treated in situ with a zinc salt, most commonly zinc bromide (ZnBr₂) or zinc chloride (ZnCl₂). thieme-connect.comgoogle.com The subsequent transmetalation step, where the lithium atom is exchanged for a zinc bromide moiety, is rapid and generally high-yielding, affording the this compound solution. thieme-connect.com

General Reaction Scheme:

Scheme 1: General representation of this compound synthesis via lithium-zinc transmetalation.

Magnesium-Zinc (B8626133) Transmetalation (e.g., from 2-thiazolylmagnesium halides)

An alternative to the lithium route is the magnesium-zinc transmetalation pathway. This methodology involves the initial preparation of a Grignard reagent, a 2-thiazolylmagnesium halide. This can be achieved through the direct insertion of magnesium metal into the carbon-halogen bond of a halothiazole, though a more common and milder method is a halogen-magnesium exchange reaction. umich.edu For instance, reacting 2-bromothiazole or its derivatives with an alkylmagnesium halide, such as isopropylmagnesium bromide (i-PrMgBr), generates the corresponding 2-thiazolylmagnesium bromide. umich.edu

The reactivity and solubility of these Grignard reagents can be significantly enhanced by the addition of lithium chloride (LiCl), which helps to break down polymeric Grignard aggregates. umich.edu Once the 2-thiazolylmagnesium halide is formed, it is transmetalated with a zinc salt like ZnBr₂ to produce this compound. google.com This approach is particularly useful for preparing functionalized organozinc reagents under mild conditions. umich.edu

Example Reaction:

Scheme 2: Synthesis of a thiazolylmagnesium bromide from 2,4-dibromothiazole, a precursor for transmetalation. umich.edu

Scope and Limitations of Precursor Thiazole (B1198619) Derivatives

The synthesis of this compound relies on halogenated thiazole precursors, with 2-bromothiazole being the most common starting material. The scope of the reaction can be extended to include thiazole rings bearing various substituents. However, the primary limitation arises from the high reactivity of the organolithium or Grignard reagents used in the initial transmetalation step.

These strong bases and nucleophiles are incompatible with certain functional groups on the thiazole precursor. Functional groups with acidic protons (e.g., -OH, -NH₂, -COOH) will be deprotonated, consuming the organometallic reagent. Electrophilic groups (e.g., esters, ketones, aldehydes, nitriles) can be attacked by the reagent, leading to undesired side reactions. researchgate.net Therefore, such functional groups on the thiazole ring typically require protection before the synthesis or the use of specialized, milder reaction conditions. The table below outlines some thiazole precursors used in the formation of related organometallic reagents.

| Precursor Derivative | Synthetic Method | Notes | Reference |

| 2-Bromothiazole | Halogen-Lithium Exchange | Standard precursor for generating 2-lithiothiazole. | thieme-connect.com |

| 2,4-Dibromothiazole | Halogen-Magnesium Exchange | Exchange occurs regioselectively at the 2-position. | umich.edu |

| 2,5-Dibromo-1,3-thiazole | Halogen-Lithium Exchange | Lithiation can be directed to the 5-position. | researchgate.net |

| Functionalized Iodothiazoles | Halogen-Zinc Exchange | Direct insertion of zinc can be used for some iodinated systems. | umich.edu |

Optimization of Reaction Parameters for Preparative Scale Synthesis

For the large-scale synthesis of this compound, careful optimization of reaction parameters is crucial to ensure safety, efficiency, and high yields. Key factors include the choice of solvent and the use of chemical additives.

Solvent Selection and Its Impact on Reactivity (e.g., Tetrahydrofuran, 2-Methyltetrahydrofuran)google.com

The choice of solvent is critical in organometallic reactions. Ethereal, aprotic solvents are required to solvate the organometallic species and prevent their decomposition.

Tetrahydrofuran (THF) is the most conventional solvent for the preparation and use of this compound. google.comsigmaaldrich.com It effectively solvates the organometallic intermediates. However, THF has a low boiling point and can undergo decomposition in the presence of highly basic reagents, especially at temperatures above ambient. nih.gov

2-Methyltetrahydrofuran (B130290) (2-MeTHF) has emerged as a superior, "greener" alternative to THF for many organometallic processes. riekemetals.comchempoint.com Derived from renewable resources like corncobs, 2-MeTHF offers several advantages. riekemetals.comresearchgate.net It has a higher boiling point, allowing for a wider range of reaction temperatures, and exhibits greater stability in the presence of strong bases. nih.govchempoint.com Its lower solubility in water simplifies aqueous work-up procedures and makes the solvent easier to recycle. chempoint.comresearchgate.net For Grignard reactions, a key step in one of the synthetic routes, switching from THF to 2-MeTHF has been reported to improve yields. chempoint.com

The following table provides a comparison of key physical properties for THF and 2-MeTHF.

| Property | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) | Advantage of 2-MeTHF |

| Boiling Point | 66 °C | 80 °C | Higher reaction temperatures possible, fewer evaporative losses. chempoint.com |

| Water Solubility | Infinite | 4.1 g/100 mL | Easier phase separation during aqueous workup. chempoint.com |

| Source | Petrochemical | Renewable (e.g., furfural) | Improved sustainability. chempoint.com |

| Stability | Less stable to strong acids/bases. | More stable in both acidic and basic conditions. | Broader compatibility with reaction conditions. nih.govchempoint.com |

Effect of Additives (e.g., Lithium Chloride)umich.educhembk.com

The use of salt additives, particularly lithium chloride (LiCl), has a profound and beneficial effect on the synthesis of organozinc and organomagnesium reagents. google.com

The primary roles of LiCl include:

Increased Solubility: LiCl breaks up the polymeric aggregates of organomagnesium reagents (Grignard reagents) in solution, leading to more soluble and reactive monomeric species. umich.edu

Enhanced Reactivity: By preventing aggregation, LiCl enhances the rate and efficiency of both the formation of the organometallic precursor (e.g., via halogen-magnesium exchange) and its subsequent reactions. umich.eduuni-muenchen.de

Facilitation of Metal Insertion: In syntheses involving the direct insertion of a metal, LiCl can activate the metal surface and solubilize the resulting organometallic halide, leading to smoother and higher-yielding reactions under milder conditions. google.comuni-muenchen.de

A patented method for synthesizing this compound explicitly includes the addition of LiCl to a suspension of zinc powder in THF before the introduction of 2-bromothiazole, highlighting its importance in preparative procedures. google.com The resulting organozinc-lithium chloride species often exhibits superior reactivity in subsequent coupling reactions compared to the salt-free reagent. umich.edu

| Additive | Function | Impact on Synthesis |

| Lithium Chloride (LiCl) | Breaks up organometallic aggregates | Increases solubility and reactivity of intermediates. umich.edu |

| Activates metal surfaces | Facilitates oxidative insertion of Mg or Zn. google.comuni-muenchen.de | |

| Forms soluble mixed-metal species | Prevents precipitation and improves reaction homogeneity. google.com |

Reactivity Profile and Mechanistic Investigations of 2 Thiazolylzinc Bromide

Comparative Reactivity Analysis within the Organometallic Landscape

In the realm of organometallic chemistry, 2-thiazolylzinc bromide and related organozinc reagents occupy a unique and valuable position due to their moderated reactivity compared to their organolithium and Grignard counterparts. libretexts.orgtutorchase.com Organolithium and Grignard reagents are characterized by their high reactivity and strong basicity. libretexts.orgreddit.com This heightened reactivity, while powerful, can be a significant drawback, often leading to a lack of selectivity and undesirable side reactions, such as deprotonation of acidic functional groups present in the substrate. libretexts.orgreddit.com For instance, attempting a reaction with a substrate containing an alcohol, amine, or terminal alkyne using a Grignard or organolithium reagent would likely result in an acid-base reaction rather than the intended nucleophilic attack. libretexts.org

In contrast, organozinc halides like this compound exhibit a more covalent and less polarized carbon-zinc bond. This results in lower basicity and nucleophilicity, making them less reactive but significantly more selective. thermofisher.com This attenuated reactivity is a key advantage, as it allows for transformations on complex molecules bearing a wide array of functional groups that would be incompatible with the harsher conditions required for organolithium or Grignard reagents. riekemetals.com While Grignard reagents are prepared by reacting an alkyl or aryl halide with magnesium, and organolithium reagents with lithium metal, organozinc reagents like those developed by Rieke Metals are formed using highly reactive zinc. tutorchase.comriekemetals.commsu.edu The more controlled reactivity of organozinc compounds minimizes side reactions and allows for cleaner, more predictable outcomes in complex synthetic sequences. reddit.com

Table 1: Comparative Reactivity of Organometallic Reagents

| Reagent Type | General Formula | Reactivity Level | Primary Reaction Type | Common Side Reactions |

|---|---|---|---|---|

| Organolithium | R-Li | Very High | Nucleophilic Addition / Substitution | Deprotonation, Metal-Halogen Exchange |

| Grignard | R-MgX | High | Nucleophilic Addition / Substitution | Deprotonation, Reduction |

| Organozinc (e.g., this compound) | R-ZnX | Moderate | Nucleophilic Addition / Substitution (often requires catalyst) | Fewer side reactions due to higher selectivity |

A hallmark of organozinc reagents, including this compound, is their exceptional functional group tolerance. riekemetals.com Unlike the highly reactive Grignard and organolithium compounds, which readily react with a variety of acidic protons and electrophilic functional groups, organozinc reagents can be employed in the presence of sensitive moieties. libretexts.orgriekemetals.com Research has demonstrated that functional groups such as esters, nitriles, amides, and even aldehydes can be tolerated during the formation and subsequent reactions of organozinc compounds. riekemetals.commit.edu

Table 2: Functional Group Tolerance in Organometallic Reagents

| Functional Group | Organolithium/Grignard Reagents | Organozinc Reagents (e.g., this compound) |

|---|---|---|

| Esters | Reactive (undergo addition) | Tolerated riekemetals.commit.edu |

| Nitriles | Reactive (undergo addition) | Tolerated riekemetals.commit.edu |

| Ketones | Reactive (undergo addition) | Reactive (undergo addition) |

| Aldehydes | Reactive (undergo addition) | Tolerated (in some cases) mit.edu |

| Amides | Reactive (deprotonation/addition) | Tolerated |

| Alcohols/Amines | Reactive (deprotonation) | Reactive (deprotonation) |

Coordination Chemistry and Structural Elucidation of this compound

The structure of organozinc halides in both the solid state and in solution is complex and heavily influenced by aggregation. X-ray crystallography has been instrumental in elucidating these structures. For this compound, structural studies have revealed that its THF adduct exists as a centrosymmetric dimer in the solid state. uu.nl This dimeric structure is a common feature for monoorganozinc halide complexes. uu.nluni-due.de

In this arrangement, two zinc centers are bridged by two bromine atoms, forming a central four-membered Zn-Br-Zn-Br ring. uu.nl Each zinc atom is also bonded to the carbon of a thiazolyl group and coordinates to a solvent molecule (in this case, THF). uu.nl While dimeric structures are prevalent in the solid state, the nuclearity in solution can differ. acs.org Techniques like Diffusion Ordered Spectroscopy (DOSY) have shown that some dimeric organozinc complexes in the solid state can exist as monomers in solution, a phenomenon driven by solvent interactions and ligand exchange. acs.org The tendency to form halogen-bridged dimers is a key characteristic of the structural chemistry of these reagents. uu.nl

The coordination environment around the zinc atom in this compound is profoundly influenced by the solvent and any coordinating ligands present. In the solid-state dimeric structure of its THF adduct, each zinc atom achieves a distorted tetrahedral coordination geometry. uu.nl The four coordination sites are occupied by the thiazolyl carbon, two bridging bromine atoms, and the oxygen atom from a coordinating THF molecule. uu.nl

Solvents like tetrahydrofuran (B95107) (THF) and diethyl ether are not merely inert media for these reagents; they are essential coordinating ligands that stabilize the organometallic species. libretexts.orguu.nl The choice of solvent can dictate the aggregation state (monomer, dimer, or higher oligomer) and, consequently, the reactivity of the organozinc reagent. acs.orgresearchgate.net For instance, the equilibrium between different aggregated species, analogous to the Schlenk equilibrium in Grignard reagents, is shifted by the coordinating ability of the solvent. researchgate.net The presence of other ligands or salt additives (like lithium halides, which can form zincates) further complicates the structural landscape, leading to various aggregated and complexed species in solution. uu.nlresearchgate.net Understanding these solvent and ligand effects is crucial for controlling the structure-activity relationship of this compound in synthesis. researchgate.net

Detailed Mechanistic Pathways in Catalytic Transformations

This compound is most frequently employed as a nucleophilic partner in transition metal-catalyzed cross-coupling reactions, with the Negishi coupling being a prime example. thermofisher.comsci-hub.se The generally accepted mechanism for these palladium-catalyzed transformations involves a catalytic cycle consisting of three key elementary steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

Oxidative Addition : The cycle begins with the oxidative addition of an organic halide (e.g., an aryl bromide) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate, where the organic group and the halide are now bonded to the metal center. nih.gov

Transmetalation : This is the crucial step where this compound enters the catalytic cycle. The thiazolyl group is transferred from the zinc atom to the palladium(II) center, displacing the halide on the palladium. This forms a new diorganopalladium(II) intermediate and a zinc salt (e.g., ZnBr₂). The facility of this step is a key reason for the utility of organozinc reagents in these couplings. nih.govmdpi.com

Reductive Elimination : The final step is the reductive elimination from the diorganopalladium(II) complex. The two organic groups (the thiazolyl and the group from the original organic halide) couple together to form the new carbon-carbon bond of the desired product. This step regenerates the palladium(0) catalyst, which can then enter another catalytic cycle. nih.gov

Investigation of the Oxidative Addition Step in Cross-Coupling Cycles

The initial step in a typical palladium-catalyzed cross-coupling reaction is the oxidative addition of an organic halide to a low-valent metal center, usually Pd(0). illinois.eduethernet.edu.et This process involves the insertion of the palladium atom into the carbon-halogen bond, resulting in a Pd(II) species. ethernet.edu.etlibretexts.org For aryl halides, this step is believed to proceed through a concerted mechanism, often involving an initial η2-coordination of the aryl halide to the metal center. libretexts.org

The reactivity of the organic halide in the oxidative addition step is influenced by several factors, including the nature of the halogen and the electronic properties of the aryl group. The general reactivity trend for the halide is I > Br > Cl. libretexts.org For heteroaryl halides, the position of the halogen on the ring also plays a significant role. For instance, in 2,5-dibromopyridine, the palladium-catalyzed reaction occurs preferentially at the C(2) position. ethernet.edu.et This regioselectivity is attributed to the electronic activation at the α- and γ-positions of the heterocyclic ring. ethernet.edu.et

Table 1: General Reactivity Trends in Oxidative Addition

| Feature | Trend/Observation |

| Halide Reactivity | I > Br > Cl > F |

| Carbon Hybridization | sp > sp2 > sp3 |

| Ligand Effects | Electron-donating ligands on the metal catalyst accelerate the reaction. |

| Aryl Substituents | Electron-withdrawing groups on the aryl halide generally increase the rate of oxidative addition. |

This table provides a generalized overview of factors influencing the oxidative addition step in cross-coupling reactions.

Transmetalation Kinetics and Thermodynamics

Transmetalation is the crucial step where the organic group from the organozinc compound is transferred to the palladium(II) complex formed during oxidative addition. illinois.edu In the context of this compound, this involves the transfer of the 2-thiazolyl group to the Pd(II) center, displacing the halide and forming a diorganopalladium(II) intermediate. wikipedia.org

The kinetics and thermodynamics of this process are influenced by the nature of the organozinc species in solution. Organozinc halides can exist as monomers, dimers, or higher-order aggregates, and their reactivity can be significantly affected by the solvent and the presence of salt additives like lithium chloride. illinois.eduuu.nl For instance, lithium salts can break up aggregates to form more reactive monomeric zincate species. illinois.edu Computational studies have suggested that in some systems, an alkyltribromozincate is the active transmetalating species. illinois.edu

The thermodynamics of transmetalation are governed by the relative bond strengths of the metal-carbon and metal-halide bonds. nsf.gov For a successful reaction, the transfer of the organic group to the palladium center must be thermodynamically favorable. The solvent can also play a critical role. For example, uncatalyzed conjugate additions of organozinc halides have shown a significant dependence on the solvent, with DME proving to be much more effective than THF in certain cases. rsc.orgrsc.org This has been attributed to the coordinating capabilities of DME stabilizing the transition state. rsc.org

Table 2: Factors Influencing Transmetalation

| Factor | Influence on Transmetalation |

| Solvent | Polar solvents can facilitate the process by stabilizing charged intermediates. illinois.edu |

| Additives (e.g., LiCl) | Can break up organozinc aggregates, increasing reactivity. illinois.edu |

| Ligands on Palladium | Can affect the electrophilicity of the palladium center and the ease of ligand exchange. |

| Nature of Organozinc | The specific structure (monomer, dimer, zincate) influences its nucleophilicity and reactivity. illinois.eduuu.nl |

This table summarizes key factors that modulate the transmetalation step in cross-coupling reactions involving organozinc reagents.

Reductive Elimination Pathways and Product Formation

Reductive elimination is the final step of the catalytic cycle, where the two organic groups on the palladium(II) intermediate couple and are eliminated to form the final carbon-carbon bond, regenerating the Pd(0) catalyst. illinois.eduwikipedia.org For the reaction of this compound with an aryl halide, this step involves the formation of a bond between the 2-thiazolyl group and the aryl group.

This step is generally thought to proceed from a cis-diorganopalladium(II) complex. wikipedia.org The rate and facility of reductive elimination are critical for a high-yielding cross-coupling reaction. Competing side reactions, such as β-hydride elimination, can occur, especially when dealing with alkyl groups that have β-hydrogens. nih.gov However, for aryl and heteroaryl groups like the 2-thiazolyl moiety, this is not a concern.

The choice of ligands on the palladium catalyst can significantly influence the rate of reductive elimination relative to other potential pathways. nih.gov For instance, sterically bulky and electron-rich phosphine (B1218219) ligands have been shown to promote reductive elimination. nih.gov In some nickel-catalyzed systems, the mechanism can be more complex, potentially involving Ni(I)/Ni(III) catalytic cycles and radical intermediates, where the final product-forming step is still a reductive elimination from a Ni(III) species. illinois.edunsf.gov

Applications of 2 Thiazolylzinc Bromide in Complex Organic Synthesis

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis provides a powerful platform for the versatile use of 2-Thiazolylzinc bromide in C-C bond formation. The relatively low electronegativity of zinc facilitates the crucial transmetalation step in the catalytic cycles of palladium, nickel, and copper, making this organozinc reagent an effective nucleophilic partner in a wide array of cross-coupling reactions.

The Negishi cross-coupling reaction, which joins an organozinc compound with an organic halide or triflate, is a cornerstone of C-C bond formation, and this compound is a competent substrate for these transformations. wikipedia.org Palladium complexes are the most common catalysts for these reactions due to their high efficiency and broad functional group tolerance. wikipedia.org The general mechanism involves the oxidative addition of the palladium(0) catalyst to the organic electrophile, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product and regenerate the active catalyst.

The palladium-catalyzed Negishi coupling of this compound with aryl halides is a direct and efficient method for the synthesis of 2-arylthiazoles. These products are important structural motifs in medicinal chemistry and materials science. The reaction generally proceeds under mild conditions and tolerates a variety of functional groups on the aryl halide partner. One-pot procedures starting from 2-bromothiazole (B21250), where the this compound is generated in situ followed by the palladium-catalyzed cross-coupling, have been developed to streamline the synthesis of 2-arylthiazoles. researchgate.net

Detailed research has demonstrated that the choice of palladium catalyst and ligands is crucial for achieving high yields. Catalyst systems based on palladium acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) in combination with phosphine (B1218219) ligands like triphenylphosphine (PPh₃) or more specialized biarylphosphine ligands are often employed. nih.gov

Table 1: Examples of Palladium-Catalyzed Negishi Coupling of this compound with Aryl Halides

| Aryl Halide | Palladium Catalyst | Ligand | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|---|

| 4-Bromotoluene | Pd(PPh₃)₄ | - | THF | 65 | 85 |

| 1-Bromo-4-methoxybenzene | Pd₂(dba)₃ | P(o-tol)₃ | THF | RT | 92 |

| 4-Bromoacetophenone | Pd(OAc)₂ | SPhos | Toluene | 80 | 88 |

Note: The data in this table is illustrative and compiled from general knowledge of Negishi couplings of similar heteroaryl zinc reagents. Specific experimental data for this compound may vary.

The scope of the Negishi coupling with this compound extends to the use of heteroaryl halides as coupling partners, enabling the synthesis of biheteroaryl compounds. These structures are of significant interest due to their prevalence in biologically active molecules. The coupling with heteroaryl halides can sometimes be more challenging due to the potential for the heteroatoms to coordinate to the palladium catalyst and inhibit its activity. researchgate.net However, the use of appropriate ligands can often overcome these challenges. For instance, electron-rich and sterically demanding phosphine ligands can promote the desired cross-coupling reaction. rsc.org

The reaction conditions are generally similar to those used for aryl halides, with the choice of catalyst and ligand being tailored to the specific heteroaryl halide substrate. Palladium catalysts paired with ligands such as RuPhos or BrettPhos have shown broad utility in the coupling of heteroaryl halides. rsc.org

The formation of C(sp²)-C(sp³) bonds via the coupling of this compound with sp³-hybridized electrophiles like alkyl halides is a valuable transformation. However, these reactions are often more challenging than couplings with sp²-electrophiles due to slower oxidative addition and the potential for competing β-hydride elimination from the alkyl halide. nih.gov Despite these challenges, successful palladium-catalyzed Negishi couplings of organozinc reagents with primary and secondary alkyl halides have been reported. organic-chemistry.org The key to success in these reactions is often the selection of a suitable catalyst system that favors the desired reductive elimination over β-hydride elimination. Catalyst systems employing bulky, electron-rich phosphine ligands have been shown to be effective in promoting the coupling of secondary alkylzinc halides with aryl bromides, and similar principles are expected to apply to the coupling of this compound with alkyl halides. nih.gov

Nickel catalysts offer a more cost-effective alternative to palladium for cross-coupling reactions and can exhibit unique reactivity. wikipedia.org Nickel complexes, such as Ni(acac)₂ or NiCl₂(dppf), can effectively catalyze the coupling of organozinc reagents with organic halides. wikipedia.org In the context of this compound, nickel catalysis can be particularly useful for coupling with less reactive electrophiles, such as aryl chlorides.

Research on nickel-catalyzed cross-couplings of organozinc reagents has shown that these systems are effective for a range of transformations, including the formation of C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp³)-C(sp³) bonds. wikipedia.org While specific examples detailing the nickel-catalyzed coupling of this compound are not as prevalent as palladium-catalyzed examples, the general reactivity patterns of organozinc reagents in nickel-catalyzed reactions suggest that this compound would be a viable coupling partner.

Table 2: Potential Nickel-Catalyzed Cross-Coupling Reactions of this compound

| Electrophile | Nickel Catalyst | Ligand | Solvent | Temp. (°C) |

|---|---|---|---|---|

| 4-Chlorotoluene | NiCl₂(dppe) | - | THF | 65 |

| 1-Chloro-4-nitrobenzene | Ni(acac)₂ | PPh₃ | DMA | 80 |

Note: This table represents potential applications based on known nickel-catalyzed cross-coupling reactions of other organozinc reagents.

Copper-mediated and -catalyzed reactions provide another avenue for the application of organozinc reagents like this compound. Copper catalysis is often employed for C-N and C-S bond formation, but it can also facilitate C-C bond-forming reactions. nih.gov For instance, copper-catalyzed conjugate addition of organometallic reagents to α,β-unsaturated carbonyl compounds is a well-established method for C-C bond formation. nih.govorganic-chemistry.org

While the direct copper-catalyzed cross-coupling of this compound with organic halides in a manner analogous to the Negishi reaction is less common, copper can be used as a co-catalyst in some palladium-catalyzed reactions. Furthermore, copper(I) salts can mediate the formation of organocopper species from organozinc reagents, which can then undergo a range of synthetic transformations. The development of copper-catalyzed methods for the direct functionalization of heteroaryl-zinc reagents is an active area of research.

Iron-Catalyzed and Other Emerging Cross-Coupling Methodologies

The use of this compound extends beyond traditional palladium- and nickel-catalyzed reactions, with growing interest in more sustainable and cost-effective methodologies. Iron, being abundant and less toxic, has emerged as a promising catalyst for cross-coupling reactions. nsf.gov Iron-catalyzed cross-couplings of organozinc reagents, including aryl- and heteroarylzinc compounds, have been developed for the formation of carbon-carbon bonds. organic-chemistry.org These reactions often proceed smoothly in the presence of an iron salt, such as iron(III) chloride (FeCl₃), and a ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA). organic-chemistry.org While specific examples detailing this compound in iron-catalyzed reactions are still emerging, the established reactivity of organozinc reagents in this context suggests its high potential. The general mechanism is believed to involve radical pathways or the formation of a highly reactive organoiron species. nsf.govnih.gov

Beyond iron catalysis, other modern cross-coupling techniques are being explored. Nickel/photoredox dual catalysis, for instance, has shown success in coupling C(sp²)-hybridized carbons with C(sp³)-hybridized carbons, a transformation that can be challenging for traditional methods. nih.gov This approach uses light energy to generate radical intermediates, which then participate in the nickel-catalyzed coupling cycle. The compatibility of organozinc reagents with such systems opens new avenues for incorporating the 2-thiazolyl moiety into complex, three-dimensional structures. These emerging methods often exhibit different substrate scopes and functional group tolerances compared to classical cross-coupling reactions, thereby expanding the synthetic chemist's toolkit. nih.gov

| Coupling Method | Catalyst System | Key Features | Potential Application for this compound |

| Iron-Catalysis | Fe Salt (e.g., FeCl₃) + Ligand (e.g., TMEDA) | Low cost, low toxicity, environmentally benign. nsf.govorganic-chemistry.org | Coupling with alkyl and aryl halides. |

| Nickel/Photoredox Dual Catalysis | Ni Catalyst + Photocatalyst + Light | Enables challenging C(sp²)-C(sp³) couplings via radical mechanisms. nih.gov | Synthesis of alkyl-substituted thiazoles. |

| Nickel-Catalyzed Reductive Coupling | Ni Catalyst + Reducing Agent | Couples two electrophiles. | Not directly applicable for the nucleophilic this compound. |

Regioselective Functionalization of Thiazole (B1198619) Scaffolds

Direct Introduction of Carbon-Based Substituents at the C2-Position

This compound is an exemplary reagent for the regioselective functionalization of the thiazole ring, specifically at the C2-position. The carbon-zinc bond in this organometallic compound provides nucleophilic carbon, which is ideal for forming new carbon-carbon bonds at the site of its attachment. This is particularly valuable in Negishi cross-coupling reactions, where the reagent is paired with various organic halides in the presence of a palladium or nickel catalyst.

A significant application is seen in the selective functionalization of poly-halogenated thiazoles. For instance, in dibromothiazole compounds, the bromine atom at the C2-position is often more susceptible to oxidative addition to the palladium(0) catalyst than bromine atoms at other positions. nih.gov This difference in reactivity allows for a highly regioselective Negishi coupling with this compound or, more commonly, the coupling of an alkylzinc reagent to a 2-bromothiazole derivative. nih.gov This strategy leaves other halogen atoms on the thiazole ring untouched, making them available for subsequent transformations. This selective introduction of a substituent at the C2-position is a cornerstone for the controlled, stepwise synthesis of complex thiazole-containing molecules.

Synthesis of Poly-Functionalized Thiazole Derivatives

The utility of this compound is greatly enhanced by its compatibility with a wide array of functional groups. beilstein-journals.org This tolerance is a hallmark of organozinc reagents, which are generally less reactive and more selective than their Grignard or organolithium counterparts. Consequently, cross-coupling reactions involving this compound can be performed on substrates bearing sensitive functional groups such as esters, nitriles, and ketones without the need for extensive protecting group strategies.

This chemoselectivity is pivotal for the synthesis of poly-functionalized thiazole derivatives. A common strategy involves a multi-step sequence where a thiazole core is first functionalized at one position using this compound (or a related coupling) and then further modified at other positions. For example, as mentioned previously, the regioselective Negishi coupling at the C2-position of a dihalothiazole leaves the second halogen atom intact. nih.gov This remaining halogen can then serve as a handle for a subsequent cross-coupling reaction (e.g., Suzuki, Stille, or another Negishi coupling), allowing for the controlled introduction of a different substituent at another position. This iterative approach provides a powerful and flexible method for building complex, highly decorated thiazole scaffolds from simple precursors.

| Reaction Type | Reagent | Substrate Example | Position of Functionalization | Key Advantage |

| Negishi Coupling | This compound | Aryl Halide | C2 of the newly formed thiazole substituent | Direct introduction of the thiazole moiety. |

| Negishi Coupling | Alkylzinc Reagent | 2,X-Dihalothiazole | C2 of the thiazole ring | High regioselectivity, leaving other halogens for further reaction. nih.gov |

Construction of Biologically Relevant and Advanced Heterocyclic Systems

Precursor in the Synthesis of Thiazolyl Peptides and Macrocycles

The thiazole ring is a key structural motif in numerous biologically active natural products, including many peptides and macrocycles. This compound serves as a fundamental building block for introducing this heterocyclic unit into larger, more complex molecular frameworks. While the organozinc reagent itself does not directly participate in peptide bond formation or macrocyclization, it is crucial in the preliminary synthesis of the thiazole-containing amino acid or fragment that will be incorporated.

The synthesis of a thiazolyl peptide, for example, would involve first using this compound in a cross-coupling reaction to synthesize a thiazole-containing molecule, which is then elaborated into a protected amino acid derivative. This specialized amino acid can then be incorporated into a peptide sequence using standard solid-phase or solution-phase peptide synthesis techniques. scbt.com Similarly, in the synthesis of macrocycles, a linear precursor containing a thiazole unit is often required. This compound can be used to prepare a segment of this linear chain, which is then subjected to a ring-closing reaction, such as ring-closing metathesis (RCM) or an intramolecular coupling reaction, to form the final macrocyclic structure. cam.ac.uknih.gov

Intermediate in the Synthesis of Complex Heterocyclic Cores

The role of this compound as a synthetic intermediate extends to the construction of a wide variety of complex and polycyclic heterocyclic systems. The thiazole ring, once functionalized via reactions with this organozinc reagent, can serve as a scaffold upon which further rings are built.

Other Synthetic Transformations Mediated by this compound

Recent advancements in organometallic chemistry have highlighted the utility of this compound as a versatile reagent in a variety of synthetic transformations beyond traditional cross-coupling reactions. Its unique reactivity profile enables its participation in addition reactions to polarized unsaturated systems and as a key component in multicomponent reactions for the construction of diverse heterocyclic frameworks.

Addition Reactions to Carbonyl Compounds and Other Unsaturated Systems

As a potent nucleophile, this compound readily participates in addition reactions to a range of electrophilic carbonyl compounds and other unsaturated systems. These reactions are fundamental in carbon-carbon bond formation, allowing for the introduction of the thiazole moiety onto various molecular scaffolds, leading to the synthesis of functionalized secondary and tertiary alcohols.

The reactivity of organozinc reagents, including this compound, in such additions can be significantly enhanced by the use of activating agents. Research has shown that the presence of lithium chloride (LiCl) is often crucial for the efficiency of these transformations. Furthermore, the addition of magnesium chloride (MgCl2) has been demonstrated to promote the smooth addition of various functionalized organozinc reagents, including heteroarylzinc species, to carbonyl compounds at ambient temperatures. organic-chemistry.org This methodology provides a practical and scalable approach for the synthesis of a wide array of alcohols. organic-chemistry.org

The general mechanism for the nucleophilic addition of this compound to a carbonyl compound involves the attack of the nucleophilic carbon of the organozinc reagent on the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate, which upon protonation, yields the corresponding alcohol product.

Detailed research findings on the addition of heteroarylzinc reagents to various carbonyl derivatives have shown that these reactions can proceed with high efficiency, affording the desired alcohol products in good to excellent yields. organic-chemistry.org While specific data for this compound is not extensively documented in isolation, the general reactivity patterns of heteroarylzinc reagents suggest its utility in these transformations. The following table illustrates the potential scope of such reactions based on the reported performance of analogous heteroarylzinc compounds.

Table 1: Representative Addition Reactions of Heteroarylzinc Reagents to Carbonyl Compounds

| Entry | Heteroarylzinc Reagent | Carbonyl Substrate | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 2-Thienylzinc bromide | Benzaldehyde | Phenyl(thiophen-2-yl)methanol | 92 |

| 2 | 2-Furylzinc bromide | Acetophenone | 1-Phenyl-1-(furan-2-yl)ethanol | 85 |

| 3 | 2-Pyridylzinc bromide | Cyclohexanone | 1-(Pyridin-2-yl)cyclohexan-1-ol | 88 |

| 4 | 3-Thienylzinc bromide | 4-Chlorobenzaldehyde | (4-Chlorophenyl)(thiophen-3-yl)methanol | 95 |

Note: This table is a representation of the types of reactions and yields that can be expected for this compound based on the reactivity of similar heteroarylzinc reagents in the presence of MgCl2, as detailed in the work by Knochel and co-workers. organic-chemistry.org

Role in Multicomponent Reactions for Heterocycle Diversification

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single, atom-economical step. Organozinc reagents have emerged as valuable partners in MCRs, contributing to the diversification of heterocyclic scaffolds, which are prevalent in medicinal chemistry and materials science.

While the direct participation of this compound in well-known MCRs like the Passerini or Ugi reactions is not yet extensively reported, its potential as a nucleophilic component in novel MCRs is an active area of research. The ability of organozinc reagents to add to imines or iminium ions, key intermediates in many MCRs, suggests that this compound could be employed in Mannich-type reactions. For instance, the use of alkylzinc bromides in the multicomponent Mannich reaction for the synthesis of α-branched amines has been successfully demonstrated. nih.gov This precedent suggests the feasibility of incorporating a 2-thiazolyl group at the α-position of an amine through a similar three-component coupling of an aldehyde, an amine, and this compound.

The general scheme for such a reaction would involve the in situ formation of an iminium ion from an aldehyde and an amine, which is then trapped by the nucleophilic this compound. The presence of additives like lithium chloride has been shown to be essential for the efficiency of such couplings involving alkylzinc bromides. nih.gov

The diversification of heterocyclic systems can be achieved by employing functionalized starting materials in these MCRs. For example, using a primary amine bearing another reactive functional group could allow for subsequent intramolecular cyclization, leading to the formation of complex, fused heterocyclic systems. The thiazole moiety introduced by this compound can also serve as a handle for further synthetic transformations, expanding the chemical space accessible from these MCRs.

The following table outlines the potential components and products of a hypothetical multicomponent reaction involving this compound for the synthesis of diverse heterocyclic structures.

Table 2: Potential Multicomponent Reactions Involving this compound for Heterocycle Synthesis

| Reaction Type | Component 1 | Component 2 | Component 3 | Potential Heterocyclic Product |

|---|---|---|---|---|

| Mannich-type | Aldehyde (e.g., Benzaldehyde) | Amine (e.g., Aniline) | This compound | α-(Thiazol-2-yl)benzylamine derivative |

| Iminium Ion Cyclization | Aldehyde with pendant nucleophile | Amine | This compound | Substituted piperidine or pyrrolidine |

| Aza-Michael Addition/ Cyclization | α,β-Unsaturated aldehyde | Amine | This compound | Functionalized dihydropyridine derivative |

Note: This table presents hypothetical reaction schemes based on the established reactivity of organozinc reagents in multicomponent reactions.

Advanced Research Perspectives and Future Directions

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The Negishi cross-coupling reaction is a cornerstone of carbon-carbon bond formation and a primary application for 2-thiazolylzinc bromide. wikipedia.orgorganic-chemistry.orgorganicreactions.org While palladium-based catalysts are standard, ongoing research seeks to improve their performance through the design of sophisticated ligands. Modern catalyst systems are engineered to operate under milder conditions, accommodate a wider array of functional groups, and provide higher yields and selectivity. sci-hub.stchem-station.com

A significant area of development is the use of sterically hindered and electron-rich biarylphosphine ligands. Ligands such as XPhos, CPhos, and RuPhos have demonstrated superior performance in facilitating the coupling of heteroarylzinc reagents like this compound, particularly with challenging substrates such as other heteroaryl halides. core.ac.ukorganic-chemistry.orgacs.org These advanced ligands promote the critical reductive elimination step in the catalytic cycle while suppressing unwanted side reactions, such as β-hydride elimination, which can be problematic with certain substrates. organic-chemistry.orgnih.gov Nickel-based catalysts are also being explored as a more economical alternative to palladium for specific applications. wikipedia.orgsci-hub.st The development of these novel catalytic systems enables reactions to proceed at ambient temperatures with lower catalyst loadings, enhancing both the efficiency and economic viability of the process. core.ac.uk

| Ligand | Typical Substrates | Key Advantages | Reference |

|---|---|---|---|

| CPhos | Secondary alkylzinc halides, electron-deficient heterocycles | Effectively suppresses β-hydride elimination, excellent selectivity for branched products. | organic-chemistry.orgacs.orgnih.gov |

| XPhos | Heteroarylzinc reagents, various heteroaryl halides | High catalyst activity, allows for low catalyst loadings and ambient temperature reactions. | core.ac.uk |

| RuPhos | Functionalized cyclohexylzinc reagents | Leads to high diastereoselectivity in the coupling of cyclic systems. | acs.org |

| SPhos | Aryl and heteroaryl halides | Provides good yields and moderate to high diastereoselectivity. | acs.org |

Expansion of Substrate Scope and Reaction Diversity for this compound

Research is actively pushing the boundaries of what can be achieved with this compound, expanding its use beyond traditional Negishi couplings to include a wider variety of substrates and new types of chemical reactions. The inherent functional group tolerance of organozinc reagents makes them ideal for the synthesis of complex molecules. organicreactions.orgchem-station.com Current efforts focus on coupling this compound with previously difficult partners, including sterically hindered aryl halides, electron-deficient heterocycles, and a range of organic pseudohalides like triflates. wikipedia.orgcore.ac.ukpitt.edu

Beyond C(sp²)–C(sp²) bond formation, the broader reactivity of organozinc reagents suggests new possibilities for this compound. For instance, alkylzinc bromides have been successfully employed in multicomponent Mannich reactions to synthesize α-branched amines. beilstein-journals.org Other areas of exploration for organozinc reagents include iron- and cobalt-catalyzed aminations and uncatalyzed couplings with highly reactive electrophiles. researchgate.net Applying these novel transformations to this compound could unlock new pathways for the synthesis of complex thiazole-containing compounds.

| Electrophile Class | Specific Example | Significance | Reference |

|---|---|---|---|

| Aryl Bromides | Sterically hindered or electron-deficient aryl bromides | Demonstrates catalyst efficacy in overcoming electronic and steric challenges. | pitt.edu |

| Aryl Chlorides | Activated aryl chlorides | Provides a more cost-effective alternative to aryl bromides. | organic-chemistry.org |

| Heteroaryl Halides | 2-Bromopyrimidine, 3-Chlorobenzosisothiazole | Enables the synthesis of important biheteroaryl motifs. | acs.org |

| Alkenyl Iodides | Functionalized alkenyl iodides | Forms C(sp²)–C(sp²) bonds for the synthesis of complex dienes. | acs.org |

| Organic Triflates | Aryl and vinyl triflates | Expands the range of accessible electrophiles beyond halides. | wikipedia.org |

Green Chemistry Approaches in the Synthesis and Application of this compound

The principles of green chemistry are increasingly influencing the synthesis and use of organometallic reagents. For this compound, this involves developing more environmentally benign procedures that minimize waste, reduce energy consumption, and utilize safer materials.

One key area of focus is the replacement of traditional solvents. The use of 2-methyltetrahydrofuran (B130290) (2-MeTHF), a bio-derived solvent, as a greener alternative to tetrahydrofuran (B95107) (THF) for the synthesis of organozinc reagents has been demonstrated. beilstein-journals.org Another significant advancement is the development of reaction protocols that can be conducted in water. By using nonionic amphiphiles, Negishi-type couplings have been successfully performed in water at room temperature, which can simplify purification and reduce reliance on volatile organic solvents. organic-chemistry.org

The choice of catalyst also has environmental implications. Research into catalysts based on more abundant and less toxic first-row transition metals, such as iron and cobalt, offers a sustainable alternative to precious metals like palladium. sci-hub.stthieme-connect.com Furthermore, the integration of flow chemistry platforms, as discussed in section 5.5, represents a major step forward in green manufacturing by improving energy efficiency, enhancing safety, and allowing for continuous processing.

Computational Chemistry and Theoretical Studies for Reactivity Prediction and Design

Computational chemistry has become an indispensable tool for gaining a deeper understanding of the behavior of organozinc reagents and for designing more effective synthetic strategies. Theoretical studies, particularly those using Density Functional Theory (DFT), provide crucial insights into the intricate mechanisms of reactions involving this compound. nih.gov

These computational models can elucidate the structure and stability of reactive intermediates in the Negishi coupling cycle, helping to explain the origins of catalyst activity and selectivity. nih.gov For example, theoretical calculations have been used to understand how different ligands influence the energy barriers for key steps like oxidative addition and reductive elimination. Furthermore, computational studies are vital for understanding the structure of organozinc reagents in solution. chemrxiv.orgresearchgate.net Techniques such as ab initio molecular dynamics can model how solvent molecules and additives like lithium chloride interact with the zinc center, which is critical for predicting reagent reactivity. chemrxiv.orgnih.gov This knowledge allows for the rational design of improved catalytic systems and reaction conditions, moving beyond empirical screening to a more predictive approach. Computational studies have also shed light on catalyst deactivation pathways, such as unproductive interactions between nickel and zinc species in certain cross-coupling reactions, providing a basis for overcoming these limitations. springernature.com

Integration of this compound in Automated Synthesis and Flow Chemistry Platforms

The integration of this compound into automated and continuous flow chemistry platforms marks a significant technological advancement in its application. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety when handling reactive intermediates like organozincs, and greater scalability and reproducibility.

Automated flow systems have been designed for the on-demand generation of organozinc reagents, which can then be used immediately in subsequent reactions. In a typical setup, a solution of the corresponding organic bromide is passed through a heated column packed with activated zinc metal to form the organozinc bromide. This product stream is then mixed with a solution of the coupling partner and catalyst in a microreactor to perform the cross-coupling reaction continuously. This approach avoids the need to isolate and store the sensitive organozinc reagent.

These platforms can be fully automated, integrating reaction, workup, and purification steps into a single, seamless process. Automated liquid-liquid extraction modules can be incorporated downstream to purify the product, leading to a complete end-to-end synthesis. This technology not only accelerates the drug discovery and development process but also aligns with the principles of green chemistry by intensifying processes and minimizing waste.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-thiazolylzinc bromide, and how is its purity validated in cross-coupling reactions?

- Methodology : this compound is synthesized via deprotonation of 2-bromothiazole with n-BuLi at low temperatures (-78°C), followed by transmetallation with ZnBr₂. The reaction requires strict anhydrous conditions and inert atmospheres (argon or nitrogen). Purity is validated using ¹H/¹³C NMR to confirm the absence of unreacted starting materials and GC-MS to detect volatile impurities. Elemental analysis (C, H, N, Zn) ensures stoichiometric consistency .

Q. How should researchers handle and store this compound to maintain stability during experiments?

- Methodology : The compound is commercially available as a 0.5 M solution in tetrahydrofuran (THF) under argon in resealable ChemSeal bottles. Storage at -20°C in a moisture-free environment is critical to prevent decomposition. For experimental use, transfer via syringe under inert gas (argon) using Schlenk-line techniques minimizes exposure to air and moisture .

Q. What spectroscopic techniques are most effective for characterizing this compound and its reaction intermediates?

- Methodology : NMR spectroscopy (¹H, ¹³C, and ¹⁹⁵Pt if applicable) is essential for structural elucidation. For example, the thiazole ring protons resonate at δ 7.2–7.5 ppm in CDCl₃. FT-IR identifies Zn–C bonding vibrations (~450–550 cm⁻¹). X-ray crystallography may be employed for solid-state structure determination, though coordination solvent (THF) complicates crystal growth .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for Negishi couplings involving this compound to improve catalytic efficiency?

- Methodology : Key parameters include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for aryl/heteroaryl halide coupling partners.

- Solvent effects : THF or DMF at 60–80°C enhances reactivity.

- Additives : LiCl (1–2 equiv) stabilizes Pd intermediates.

Monitor reaction progress via TLC or HPLC , and optimize stoichiometry (1.2–1.5 equiv of Zn reagent). For challenging substrates (e.g., sterically hindered aryl halides), microwave-assisted heating (100°C, 30 min) improves yields .

Q. What strategies address contradictory data in catalytic activity between this compound and other organozinc reagents?

- Methodology : Discrepancies often arise from differences in:

- Zinc reagent solubility : THF solutions may form aggregates; switching to DMI (1,3-dimethyl-2-imidazolidinone) enhances homogeneity.

- Substrate electronic effects : Electron-deficient aryl halides react faster. Use Hammett plots to correlate substituent effects.

- Side reactions : Competitive protodezincation can occur; minimize by using dry solvents and avoiding protic additives. Cross-check results with control experiments (e.g., omitting Pd catalyst) .

Q. How is this compound applied in the synthesis of bioactive heterocycles, such as adenosine A2A receptor antagonists?

- Methodology : The reagent enables C–C bond formation at the thiazole C2 position. For example:

- Coupling with 4-chloropyrimidine derivatives yields 2-amino-1,4-pyrimidin-4-yl etamides, potent A2A antagonists.

- Post-coupling steps: Hydrolysis of ester groups or Suzuki-Miyaura cross-coupling introduces pharmacophores.

Biological assays (e.g., cAMP inhibition in HEK293 cells) validate target engagement .

Q. What computational methods support mechanistic studies of this compound in cross-coupling reactions?

- Methodology : DFT calculations (B3LYP/6-31G*) model transition states during oxidative addition (Pd⁰ → Pd²⁺). Key findings:

- The thiazole ring’s electron-withdrawing nature lowers the energy barrier for transmetallation.

- Solvent effects (THF vs. DMF) are simulated using COSMO-RS to predict reaction rates.

Pair computational results with kinetic studies (e.g., variable-temperature NMR) .

Safety and Compliance

Q. What safety protocols mitigate risks when working with this compound?

- Methodology :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- Exposure response : Flush eyes with water for 15 min (S26) and seek medical attention. Avoid ignition sources (S16) due to THF’s flammability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.